molecular formula C17H12O B195597 3-Anthracen-9-ylprop-2-enal CAS No. 38982-12-6

3-Anthracen-9-ylprop-2-enal

Cat. No. B195597
CAS RN: 38982-12-6
M. Wt: 232.28 g/mol
InChI Key: NLHDGEXLFCDTHQ-UHFFFAOYSA-N
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Description

3-Anthracen-9-ylprop-2-enal (3-APA) is an organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is a colorless, crystalline solid that is highly soluble in organic solvents. 3-APA has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is also used in the synthesis of various drugs and pharmaceuticals.

Scientific research applications

1. Fluorescent Sensors for Metal Ions

Research has developed fluorescent sensors based on anthracene derivatives, like 5-((anthracen-9-ylmethylene)amino)quinolin-10-ol (ANQ), which exhibit high sensitivity and selectivity towards specific metal ions such as lead(II) and aluminum(III) (Anand et al., 2015). These sensors can be applied in live cell imaging, demonstrating the versatility of anthracene-based compounds in bioimaging and environmental monitoring.

2. Nonlinear Optical Studies

Chalcone derivatives like 1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one have been explored for their nonlinear optical properties using experimental and theoretical methods. These studies reveal the potential of anthracene chalcone derivatives in the development of advanced optical materials and technologies (Mathew et al., 2019).

3. Synthesis of Novel Compounds

Research on the reaction of N-(anthracen-9-yl)-N′-ethylthiourea with bromoacetic acid derivatives highlights the synthesis of novel compounds like 2-[(anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one. These syntheses contribute to the expanding library of anthracene-based molecules with potential applications in various fields of chemistry (Klika et al., 2002).

4. Near-Infrared Emitting Materials

Lanthanide 9-anthracenates, like Ytterbium 9-anthracenate, have been synthesized and characterized for their high near-infrared (NIR) luminescence efficiency. These compounds are used in host-free OLEDs, demonstrating the potential of anthracene-based materials in the development of efficient NIR emitting devices (Utochnikova et al., 2016).

properties

IUPAC Name

3-anthracen-9-ylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDGEXLFCDTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308442
Record name 3-(9-Anthracenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anthracen-9-ylprop-2-enal

CAS RN

38982-12-6
Record name 3-(9-Anthracenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38982-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(9-Anthracenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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